3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
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Overview
Description
3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a quinazolinone moiety, along with a sulfonyl group attached to a methylphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which then undergoes cyclization with sodium azide to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding amine.
Scientific Research Applications
3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)sulfonyl-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
- 7-Chloro-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
Uniqueness
3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is unique due to its specific structural features, such as the presence of a methyl group on the phenyl ring and the sulfonyl group
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1H-triazolo[1,5-a]quinazolin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S/c1-10-6-8-11(9-7-10)24(22,23)16-14-17-15(21)12-4-2-3-5-13(12)20(14)19-18-16/h2-9,19H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDVYEIPNBGBAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NNN3C2=NC(=O)C4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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